molecular formula C24H19N7 B14076226 4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline CAS No. 102753-91-3

4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline

Cat. No.: B14076226
CAS No.: 102753-91-3
M. Wt: 405.5 g/mol
InChI Key: MRIJBDKPDKSIQM-UHFFFAOYSA-N
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Description

Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- is a complex organic compound known for its unique structure and properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is notable for its vibrant colors and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with other aromatic compounds to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in industrial synthesis to achieve the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc in acidic conditions are often used.

    Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using reagents like halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of colored materials, such as textiles and plastics.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- involves its interaction with molecular targets through its azo groups. These groups can undergo reversible cis-trans isomerization under light exposure, which is a key feature in its use as a dye. The compound can also form complexes with metal ions, influencing its chemical behavior and applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-phenyl-4-(phenylazo)-: Another azo compound with similar dyeing properties.

    Benzenamine, N,N-dimethyl-4-(phenylazo)-: Known for its use in solvent dyes and pigments.

Uniqueness

Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- is unique due to its extended conjugated system, which enhances its color properties and stability. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.

Properties

CAS No.

102753-91-3

Molecular Formula

C24H19N7

Molecular Weight

405.5 g/mol

IUPAC Name

4-[[4-[(4-phenyldiazenylphenyl)diazenyl]phenyl]diazenyl]aniline

InChI

InChI=1S/C24H19N7/c25-18-6-8-20(9-7-18)27-29-22-14-16-24(17-15-22)31-30-23-12-10-21(11-13-23)28-26-19-4-2-1-3-5-19/h1-17H,25H2

InChI Key

MRIJBDKPDKSIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N

Origin of Product

United States

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